Superior Potency and Selectivity of CYP2D6 Inhibition vs. Other Common Inhibitors
Quinidine is a significantly more potent inhibitor of the CYP2D6 enzyme compared to other common inhibitors. In a study using cDNA-expressed human cytochrome P450 isoforms, quinidine demonstrated a low IC50 of 0.3-0.4 µM for CYP2D6, which is at least an order of magnitude (>10-fold) lower than its IC50 values for other P450 isoforms, confirming its high selectivity [1]. A direct comparison of IC50 values for CYP2D6*1 shows quinidine (0.06 µM) is over 66 times more potent than ketoconazole (3.98 µM) and over 150 times more potent than verapamil (15.12 µM) [2].
| Evidence Dimension | Inhibitory Potency (IC50) against CYP2D6*1 isoform |
|---|---|
| Target Compound Data | 0.06 ± 0.02 µM [2] |
| Comparator Or Baseline | Ketoconazole: 3.98 ± 0.12 µM; Verapamil: 15.12 ± 0.34 µM; Amiodarone: 9.12 ± 0.23 µM [2] |
| Quantified Difference | Quinidine is 66-fold more potent than ketoconazole and 252-fold more potent than verapamil. |
| Conditions | cDNA-expressed human CYP2D6*1 isoform in vitro assay |
Why This Matters
This exceptional potency and selectivity make quinidine the preferred and often essential chemical probe for specifically interrogating CYP2D6-mediated metabolism in drug development and DDI studies, where off-target effects of weaker inhibitors would confound results.
- [1] Sai Y, et al. Assessment of specificity of eight chemical inhibitors using cDNA-expressed cytochromes P450. Xenobiotica. 2000 Apr;30(4):327-43. View Source
- [2] Wang B, et al. Inhibition of CYP2D6*1 and *10 isoforms by several compounds. Acta Pharmacol Sin. 2014; 35(2): 286–294. Table 2. View Source
